N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several interesting substructures, including a thiophene ring, a pyridine ring, and a benzothiazole ring . These structures are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyridine ring, and a benzothiazole ring . These rings are likely to influence the compound’s physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make the compound more polar and potentially more soluble in polar solvents .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including those related to benzothiazole and thiophene derivatives, has been extensively studied due to their diverse chemical properties and applications in medicinal chemistry. For instance, the synthesis, properties, and applications of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have been reviewed, highlighting their spectroscopic properties, structures, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011). These compounds exhibit significant potential in the development of novel materials with specific electronic and structural features, useful in coordination chemistry and as chemosensors for metal ion detection (Al-Saidi & Khan, 2022).
Biological and Medicinal Applications
Benzothiazole derivatives have been identified as core structures in many biologically active compounds. Their applications range from antimicrobial, anti-inflammatory, antitubercular, antiviral, antioxidant to anticancer activities. The structural activity relationship (SAR) studies of these derivatives highlight their therapeutic potential, with substitutions at specific positions on the benzothiazole ring enhancing their biological activities (Bhat & Belagali, 2020; Sumit, Kumar, & Mishra, 2020). Specific thiophene derivatives have been synthesized and evaluated for potential pharmacological activities, suggesting their importance in drug development and the necessity for further investigation into their mode of action and efficacy (Ashby, Styles, Anderson, & Paton, 1978).
Catalysis and Organic Synthesis Applications
The role of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, in organic synthesis, catalysis, and drug development has been highlighted. These molecules have shown significant potential in forming metal complexes, designing catalysts, and exhibiting biological activities such as anticancer and anti-inflammatory effects (Li et al., 2019). The advancement in the synthesis and application of guanidine-containing benzazoles for therapeutic purposes also underscores the versatility of these heterocyclic compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
Mechanism of Action
Future Directions
Future research could involve studying the synthesis, properties, and potential applications of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide”. This could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(18-21-14-5-1-2-6-15(14)24-18)20-10-12-4-3-8-19-16(12)13-7-9-23-11-13/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSQCKLGYPZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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